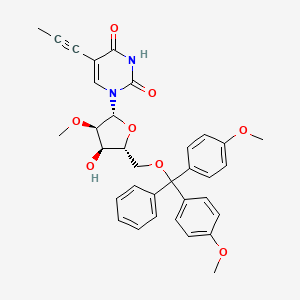
5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly important in the field of molecular biology and biochemistry for its role in the development of synthetic RNA and DNA sequences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine typically involves the protection of the uridine molecule followed by the introduction of the 1-propynyl group. The dimethoxytrityl group is used as a protecting group for the 5’-hydroxyl group of uridine. The 2’-hydroxyl group is methylated to form 2’-O-methyluridine. The reaction conditions often involve the use of strong bases and organic solvents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated synthesizers and large-scale reactors to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine can undergo various chemical reactions, including:
Oxidation: The 1-propynyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The dimethoxytrityl group can be removed and replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 1-propynyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine is used extensively in scientific research, particularly in the synthesis of oligonucleotides for:
Gene Synthesis: Creating synthetic genes for research and therapeutic purposes.
RNA Interference: Developing small interfering RNAs (siRNAs) for gene silencing.
Antisense Therapy: Designing antisense oligonucleotides to modulate gene expression.
Diagnostic Tools: Creating probes for detecting specific nucleic acid sequences in diagnostic assays.
Mechanism of Action
The mechanism of action of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine involves its incorporation into synthetic oligonucleotides. These modified oligonucleotides can bind to complementary nucleic acid sequences, thereby influencing gene expression or serving as probes in diagnostic assays. The molecular targets and pathways involved depend on the specific application, such as gene silencing or antisense therapy.
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyluridine: Lacks the 1-propynyl group but is used in similar applications.
5’-O-(Dimethoxytrityl)-2’-O-methylcytidine: Similar structure but with a cytidine base instead of uridine.
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methylcytidine: Similar structure but with both the 1-propynyl and 2’-O-methyl modifications.
Uniqueness
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine is unique due to the combination of the 1-propynyl and 2’-O-methyl modifications, which can enhance the stability and binding affinity of synthetic oligonucleotides. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
Molecular Formula |
C34H34N2O8 |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H34N2O8/c1-5-9-22-20-36(33(39)35-31(22)38)32-30(42-4)29(37)28(44-32)21-43-34(23-10-7-6-8-11-23,24-12-16-26(40-2)17-13-24)25-14-18-27(41-3)19-15-25/h6-8,10-20,28-30,32,37H,21H2,1-4H3,(H,35,38,39)/t28-,29-,30-,32-/m1/s1 |
InChI Key |
LVHXICIDKOYPHH-PBAMLIMUSA-N |
Isomeric SMILES |
CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Canonical SMILES |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















